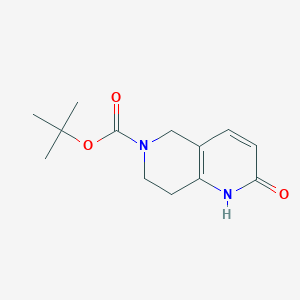

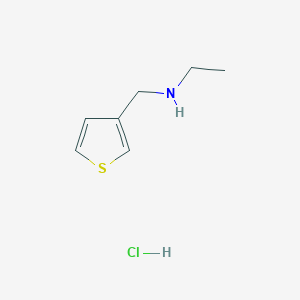

![molecular formula C13H11N3O2 B2928930 2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1255784-01-0](/img/structure/B2928930.png)

2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyrazin-4(5H)-one is a type of organic compound that belongs to the class of pyrazolopyrazines . These compounds are characterized by a pyrazole ring fused to a pyrazine ring. The methoxyphenyl group at the 2-position indicates the presence of a phenyl ring with a methoxy (-OCH3) substituent.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as pyrazolo[3,4-b]pyridine derivatives have been synthesized through various strategies . The methods are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrazin-4(5H)-one core with a methoxyphenyl group attached at the 2-position. Detailed structural analysis would require techniques such as X-ray diffraction, NMR, and mass spectrometry .科学的研究の応用

Enantioselective Synthesis

Pyrazolone derivatives, such as “2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one”, have been recognized for their role in enantioselective synthesis. They serve as powerful synthons due to their multiple reactive sites, which allow for the construction of chiral molecules. These chiral molecules are crucial in developing pharmaceuticals that are more effective and have fewer side effects .

Fluorophores for Optical Applications

This compound is part of the pyrazolo[1,5-a]pyrimidines family, which has been identified as strategic for optical applications. They offer simpler and greener synthetic methodologies and tunable photophysical properties. These properties make them suitable for use as fluorophores in chemosensors and organic materials .

Biological Investigations

The nitrogen–nitrogen bonds present in pyrazolone derivatives make them significant in medicinal chemistry. Their structure allows for interesting biological investigations, potentially leading to new therapeutic agents or diagnostic tools .

Solid-State Emitters

The compound’s derivatives can be designed to exhibit good solid-state emission intensities. This makes them potential candidates for designing solid-state emitters, which are important in the development of new optoelectronic devices .

Synthetic Methodology

The compound’s derivatives offer a greener and more efficient synthetic route compared to traditional methods. This is particularly important in the field of sustainable chemistry, where the focus is on reducing waste and improving efficiency .

Microwave-Assisted Synthesis

Pyrazolone derivatives are amenable to microwave-assisted synthesis, which is a more energy-efficient and time-saving method compared to conventional synthesis. This approach is beneficial for rapidly generating libraries of compounds for screening in drug discovery .

作用機序

特性

IUPAC Name |

2-(2-methoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-18-12-5-3-2-4-9(12)10-8-11-13(17)14-6-7-16(11)15-10/h2-8H,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZDHYQLQJCNFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[4-(2-Ethoxyacetyl)-3,5-dihydro-2H-1,4-benzoxazepin-8-yl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2928847.png)

![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2928848.png)

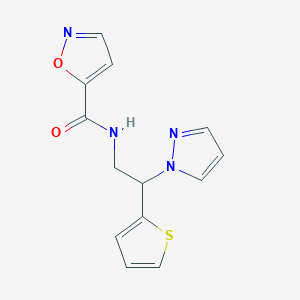

![N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2928850.png)

![2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide](/img/structure/B2928862.png)

![(1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B2928866.png)

![4-(4-chlorophenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2928870.png)